molecular formula C9H12ClNO2 B3354386 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester CAS No. 58921-31-6

1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester

Cat. No.: B3354386
CAS No.: 58921-31-6
M. Wt: 201.65 g/mol
InChI Key: RNGKOJHPUXPCRV-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This specific compound is characterized by the presence of a carboxylic acid group at the second position, a chlorine atom at the fourth position, and methyl groups at the third and fifth positions, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of Substituents: The methyl groups can be introduced through alkylation reactions using methyl halides in the presence of a strong base.

    Chlorination: The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl.

    Reduction: 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl alcohol.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and ester group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl, ethyl ester: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl, ethyl ester: Differs in the position of the methyl groups, potentially altering its chemical properties.

Uniqueness: The presence of the chlorine atom at the fourth position in 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester makes it unique, as it can participate in specific substitution reactions and may exhibit distinct biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 4-chloro-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGKOJHPUXPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207668
Record name 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58921-31-6
Record name 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058921316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (0.100 g, 0.598 mmol) in DMF (2 ml) was added N-chlorosuccinimide (0.120 g, 0.897 mmol). The reaction mixture was stirred at RT for 4 h. The solvent was evaporated and purification by column chromatography (hexanes/EtOAc) afforded ethyl 4-chloro-3,5-dimethyl-1H-pyrrole-2-carboxylate (0.035 g, 29%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 11.68 (br. s., 1H) 4.22 (q, 2H) 2.19 (s, 3H) 2.15 (s, 3H) 1.28 (t, 3H). MS: m/z 202.3 (M+1).
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Synthesis routes and methods II

Procedure details

N-Chlorosuccinimide (1.77 g, 13.25 mmol) was added to a solution of ethyl 3,5-dimethyl-2-pyrrole carboxylate (2.11 g, 12.62 mmol) in chloroform (45 mL). The reaction mixture was stirred at room temperature for 24 h and then poured into 2 N NaOH. The organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give a crude solid. The crude solid was dissolved in hot MeOH, cooled to room temperature, and the precipitate was collected by filtration (493 mg, 19%). MS (ES) MH+: 174 for C9H12ClNO2.
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2.11 g
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Synthesis routes and methods III

Procedure details

Title compound was synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (commercially available) by an analogous method to Intermediate 9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester

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